molecular formula C24H46O2 B12656681 2-Methylnonadecyl methacrylate CAS No. 94159-03-2

2-Methylnonadecyl methacrylate

Cat. No.: B12656681
CAS No.: 94159-03-2
M. Wt: 366.6 g/mol
InChI Key: SMGFNKBXAUWIPP-UHFFFAOYSA-N
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Description

2-Methylnonadecyl methacrylate is a long-chain methacrylate ester characterized by a methacryloyl group attached to a branched 19-carbon alkyl chain (nonadecyl) with a methyl substituent at the second position. Its molecular formula is $ \text{C}{24}\text{H}{46}\text{O}2 $, and it has a molecular weight of approximately 366.63 g/mol. This compound is primarily utilized in polymer chemistry, where its long alkyl chain imparts unique properties such as enhanced hydrophobicity, flexibility, and thermal stability to resulting polymers. Applications range from coatings and adhesives to specialized materials requiring low glass transition temperatures ($ Tg $) .

Properties

CAS No.

94159-03-2

Molecular Formula

C24H46O2

Molecular Weight

366.6 g/mol

IUPAC Name

2-methylnonadecyl 2-methylprop-2-enoate

InChI

InChI=1S/C24H46O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(4)21-26-24(25)22(2)3/h23H,2,5-21H2,1,3-4H3

InChI Key

SMGFNKBXAUWIPP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(C)COC(=O)C(=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methylnonadecyl methacrylate typically involves the esterification of methacrylic acid with 2-methylnonadecanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: Industrial production of methacrylates, including 2-methylnonadecyl methacrylate, often involves the acetone cyanohydrin (ACH) process. This process includes the reaction of acetone with hydrogen cyanide to form acetone cyanohydrin, which is then converted to methacrylic acid and subsequently esterified with the appropriate alcohol .

Chemical Reactions Analysis

Polymerization Reactions

Methacrylate esters undergo free radical polymerization (FRP) and anionic polymerization (AP), with reactivity influenced by substituents.

Free Radical Polymerization

  • Mechanism : Initiated by radicals (e.g., AIBN), propagating via head-to-tail (H–T) addition to form stable tertiary radicals .

  • Reactivity Ratios : For MMA, the reactivity ratio (r) with styrene is ~0.491 . Substituents like 2-methylnonadecyl may lower r due to steric hindrance, reducing cross-propagation efficiency.

  • Thermal Degradation : PMMA degrades via radical chain scission (β-scission), forming monomers. Side chains may stabilize intermediates, altering decomposition pathways .

Anionic Polymerization

  • Living Polymerization : AP avoids termination, favoring H–T addition. Bulky substituents like 2-methylnonadecyl could affect initiation rates and chain transfer .

Copolymerization Behavior

Reactivity ratios in copolymerization depend on substituent effects.

Monomer Pair r₁ (2-methylnonadecyl methacrylate)r₂ (Comonomer)Reference
2-Methylnonadecyl methacrylate vs. N,N-dimethylacrylamideInferred < MMA’s r (~0.491 )Inferred > DMA’s r (~1.126 )

Note: Fluorinated methacrylates exhibit higher r values than MMA , suggesting substituent electronic effects dominate.

Oxidation Reactions

Methacrylate esters react with oxygen via C-H or C=C bond oxidation.

  • Room-Temperature Oxidation : Preferential attack on C-H bonds due to lower activation energy .

  • Elevated-Temperature Oxidation : C=C bond oxidation dominates, forming epoxides or ozonides .

Hydrolysis and Degradation

  • Hydrolysis : Methacrylate esters hydrolyze to methacrylic acid under acidic/basic conditions. The bulky substituent may reduce hydrolytic stability.

  • Thermal Degradation : Side-chain scission may release low-molecular-weight fragments (e.g., methanol, CO) .

Scientific Research Applications

2-Methylnonadecyl methacrylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methylnonadecyl methacrylate primarily involves its polymerization to form long-chain polymers. The methacrylate group undergoes free radical polymerization, leading to the formation of a polymer network. The long alkyl chain contributes to the hydrophobic properties of the resulting polymers, making them suitable for various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Differences

A comparative analysis of 2-methylnonadecyl methacrylate with structurally related methacrylates reveals key distinctions (Table 1):

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Feature
2-Methylnonadecyl methacrylate $ \text{C}{24}\text{H}{46}\text{O}_2 $ 366.63 Branched C19 alkyl chain with methyl at C2
Methyl methacrylate $ \text{C}5\text{H}8\text{O}_2 $ 100.12 Short methyl ester group
Glycidyl methacrylate $ \text{C}7\text{H}{10}\text{O}_3 $ 142.15 Epoxide-functionalized ester
Methyl 2-cyanoacrylate $ \text{C}5\text{H}5\text{NO}_2 $ 111.10 Cyano group instead of methacrylate

The extended alkyl chain in 2-methylnonadecyl methacrylate significantly reduces crystallinity and increases solubility in nonpolar solvents compared to shorter-chain analogs like methyl methacrylate .

Physical and Chemical Properties

  • Solubility: 2-Methylnonadecyl methacrylate exhibits superior solubility in hydrocarbons (e.g., hexane, toluene) due to its nonpolar tail, unlike methyl methacrylate, which is more polar and miscible with alcohols .
  • Polymerization Behavior: Autopolymerizing methyl methacrylate demonstrates higher bond strength (17–23 MPa) than cyanoacrylates in adhesion tests .
  • Thermal Stability : The long alkyl chain increases thermal degradation resistance compared to glycidyl methacrylate, which decomposes at lower temperatures due to its reactive epoxide group .

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